molecular formula C12H13N3O2 B7811707 2-(2-hydroxyethylamino)-6-phenyl-1H-pyrimidin-4-one

2-(2-hydroxyethylamino)-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7811707
M. Wt: 231.25 g/mol
InChI Key: TZCKOGMJLTXFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxyethylamino)-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethylamino)-6-phenyl-1H-pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-6-phenylpyrimidin-4-one with ethanolamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-chloro-6-phenylpyrimidin-4-one in a suitable solvent such as dimethyl sulfoxide (DMSO).
  • Add ethanolamine to the solution.
  • Heat the reaction mixture to a temperature of around 100°C.
  • Stir the mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethylamino)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(2-hydroxyethylamino)-6-phenyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethylamino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other signaling proteins, thereby modulating cellular pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
  • 3-(2-hydroxyethylamino)quinoline-2,4-diones

Uniqueness

2-(2-hydroxyethylamino)-6-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical and biological assays.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-7-6-13-12-14-10(8-11(17)15-12)9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCKOGMJLTXFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.